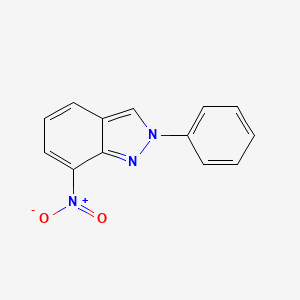

7-Nitro-2-phenyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

61063-06-7 |

|---|---|

Molecular Formula |

C13H9N3O2 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

7-nitro-2-phenylindazole |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-5-10-9-15(14-13(10)12)11-6-2-1-3-7-11/h1-9H |

InChI Key |

PCRLGKNEZFVIGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 7 Nitro 2 Phenyl 2h Indazole

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific hydrogen and carbon atoms within the 7-Nitro-2-phenyl-2H-indazole molecule.

In a typical ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different protons are observed. rsc.org The proton at position 3 of the indazole ring typically appears as a singlet around 8.65 ppm. The protons on the benzo- part of the indazole ring exhibit characteristic splitting patterns due to coupling with adjacent protons. For instance, the proton at position 6 can be seen as a doublet at approximately 8.37 ppm, while the proton at position 4 appears as a doublet around 8.11 ppm. The protons of the phenyl group attached at the N-2 position resonate in the aromatic region, typically between 7.45 and 7.97 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.org The carbon atoms of the indazole and phenyl rings resonate in the range of approximately 120 to 142 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | 8.65 (s, 1H) | 122.8 |

| 4 | 8.11 (d, J = 8.0 Hz, 1H) | 120.9 |

| 5 | 7.22 (d, J = 8.0 Hz, 1H) | 129.0 |

| 6 | 8.37 (d, J = 7.6 Hz, 1H) | 121.7 |

| 7 | - | 141.6 |

| 3a | - | 126.3 |

| 7a | - | 138.1 |

| C-phenyl (ortho) | 7.97 (d, J = 7.6 Hz, 2H) | 129.8 |

| C-phenyl (meta) | 7.58-7.54 (m, 2H) | 129.1 |

| C-phenyl (para) | 7.48-7.45 (m, 1H) | 125.9 |

| C-phenyl (ipso) | - | 139.9 |

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz

The synthesis of substituted indazoles can often lead to the formation of regioisomers, such as the N-1 and N-2 substituted products. Advanced NMR techniques, including multinuclear NMR, are crucial for distinguishing between these isomers. bohrium.comnih.gov

Specifically, ¹⁵N NMR spectroscopy can be a powerful tool. The chemical shift of the nitrogen atoms in the indazole ring is highly sensitive to the position of the substituent. thieme-connect.de For 2-substituted indazoles like this compound, the ¹⁵N NMR chemical shifts will be distinct from those of the corresponding 1-substituted isomer.

Furthermore, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. bohrium.comnih.gov An ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbons, which can definitively establish the connectivity within the molecule and thus confirm the N-2 substitution pattern. For example, a correlation between the protons of the phenyl group and the carbons of the indazole ring (C-3 and C-7a) would confirm the 2-phenyl substitution. Similarly, ¹H-¹⁵N HMBC can directly show the correlation between the phenyl protons and the N-2 atom. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the molecular structure by probing the functional groups and the electronic transitions within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iosrjournals.org In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the nitro group and the aromatic rings.

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations. scielo.org.za The asymmetric stretching vibration typically appears in the region of 1560-1490 cm⁻¹, while the symmetric stretching vibration is observed around 1370-1310 cm⁻¹. scielo.org.za The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. vscht.cz Stretching vibrations of the C=C bonds within the aromatic rings usually appear in the 1600-1400 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1490 |

| Aromatic C=C | Stretch | 1600-1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. upi.edu The resulting spectrum is characteristic of the molecule's electronic structure. 2-Alkyl-2H-indazoles are known to show a characteristic broad absorption band. thieme-connect.de For substituted 2-phenyl-2H-indazoles, the electronic properties and absorption spectra can be influenced by the nature and position of substituents on both the indazole and phenyl rings. researchgate.net The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions within the conjugated π-system of the molecule, with the nitro group potentially causing a shift in the absorption maxima. acs.org

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm its molecular formula, C₁₃H₉N₃O₂. rsc.org The calculated mass for the protonated molecule [M+H]⁺ is 240.0768, and experimental findings from ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry show a found value of 240.0774, which is in excellent agreement. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the elemental composition of a molecule. In the study of this compound and its analogues, HRMS provides unambiguous confirmation of their molecular formulas by measuring the mass-to-charge ratio (m/z) with high accuracy.

In one study, the HRMS analysis of this compound (designated as compound 3a) was performed using Electrospray Ionization-Time of Flight (ESI-TOF). The experimentally observed m/z value for the protonated molecule [M+H]⁺ was found to be 240.0774. This is in excellent agreement with the calculated theoretical mass of 240.0768 for the chemical formula C₁₃H₁₀N₃O₂⁺, thus confirming the successful synthesis of the target compound. rsc.org

Similarly, a derivative, 7-Nitro-2-(p-tolyl)-2H-indazole (compound 3b), was analyzed. The HRMS (ESI-TOF) data showed an experimental m/z of 254.0923 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 254.0924 for the formula C₁₄H₁₂N₃O₂⁺. rsc.org This level of precision is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

The utility of HRMS extends to a variety of substituted 2H-indazole derivatives. For instance, a series of trifluoromethylated 2H-indazoles were characterized, and their molecular formulas were confirmed by HRMS. chemrxiv.org This technique is often employed alongside other spectroscopic methods like NMR to provide a complete structural assignment. nih.govnih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound and a Derivative

| Compound Name | Chemical Formula | Ion | Calculated m/z | Found m/z | Reference |

| This compound | C₁₃H₁₀N₃O₂ | [M+H]⁺ | 240.0768 | 240.0774 | rsc.org |

| 7-Nitro-2-(p-tolyl)-2H-indazole | C₁₄H₁₂N₃O₂ | [M+H]⁺ | 254.0924 | 254.0923 | rsc.org |

Solid-State Structural Determination

The three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through solid-state structural analysis, with X-ray crystallography being the definitive method.

X-ray crystallography provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, the structures of several closely related derivatives have been determined, offering valuable insights into the geometry and packing of this class of compounds.

For example, the crystal structure of 7-Nitro-2-(m-tolyl)-2H-indazole (compound 3g) was determined. A brown block crystal suitable for X-ray diffraction was obtained by crystallization from a dichloromethane/petroleum ether solution. The analysis revealed the chemical formula to be C₁₄H₁₁N₃O₂. The crystallographic data for this compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2313021. rsc.org An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which illustrates the thermal ellipsoids of the atoms, was generated at a 50% probability level to visualize the molecular structure. rsc.org

Another relevant derivative, 2-allyl-7-nitro-2H-indazole, was also characterized by X-ray crystallography. The analysis showed that the asymmetric unit contains two independent molecules linked by a C—H⋯N hydrogen bond. The indazole ring system in each molecule is nearly planar with the nitro group. A significant conformational difference between the two molecules lies in the torsion angle of the allyl group relative to the indazole plane. nih.gov

The study of (1H-indazol-1-yl)methanol derivatives, including nitro-substituted analogues, has also benefited from X-ray crystallography to confirm their structures. acs.org

Table 2: Crystallographic Data for 7-Nitro-2-(m-tolyl)-2H-indazole

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₁N₃O₂ | rsc.org |

| Crystal System | Not specified in abstract | rsc.org |

| CCDC Deposition Number | 2313021 | rsc.org |

Investigation of Pharmacological Mechanisms and Structure Activity Relationships of 7 Nitro 2 Phenyl 2h Indazole

Mechanistic Studies of Biological Activity

7-Nitroindazole (B13768) (7-NI) is recognized as a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. A key mechanistic feature of 7-NI is its relative selectivity for the neuronal isoform of nitric oxide synthase (nNOS or NOS-I) over the endothelial isoform (eNOS or NOS-III). nih.govahajournals.org This selectivity is significant because nNOS-derived NO plays a crucial role in neurotransmission, while eNOS-derived NO is vital for regulating blood pressure through vasodilation. nih.gov

By selectively inhibiting nNOS, 7-NI can modulate neuronal processes without causing the significant changes in blood pressure often associated with non-selective NOS inhibitors. ahajournals.orgnih.gov For instance, studies have shown that doses of 7-NI sufficient to inhibit brain nNOS activity by up to 85% did not affect blood pressure. nih.gov The mechanism of inhibition involves 7-NI competing with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin, at the enzyme's active site. nih.gov This dual competition contributes to its effectiveness as an inhibitor. The inhibition of nNOS by 7-NI has been demonstrated to reduce the formation of potentially damaging molecules like peroxynitrite, suggesting a role in neuroprotection against excitotoxicity. wikipedia.org

The nitro group (–NO2) is a critical functional moiety that significantly influences the biological activity of 7-Nitro-2-phenyl-2H-indazole. As a strong electron-withdrawing group, it modifies the electronic properties of the indazole ring system. In biological systems, nitroaromatic compounds are susceptible to metabolic reduction, a process central to their mechanism of action and potential therapeutic effects. drugbank.com

The primary enzyme target for 7-nitroindazole is nitric oxide synthase, with a notable preference for the neuronal isoform (nNOS). Research has consistently demonstrated that 7-NI inhibits nNOS at concentrations that have a much weaker effect on eNOS. nih.gov This selectivity allows for the targeted investigation of nNOS-mediated physiological and pathological processes. While highly selective, this property can be concentration-dependent; at higher concentrations, 7-NI has been observed to inhibit eNOS as well, indicating its selectivity is relative rather than absolute. nih.gov

Table 1: Isoform Selectivity of 7-Nitroindazole for Nitric Oxide Synthase (NOS)

| NOS Isoform | Inhibition by 7-Nitroindazole | Consequence of Inhibition | Reference |

| Neuronal NOS (nNOS) | High | Modulation of neurotransmission, neuroprotection. | nih.govahajournals.orgnih.gov |

| Endothelial NOS (eNOS) | Low (inhibited at higher concentrations) | Minimal effect on blood pressure at nNOS-selective doses. | nih.govnih.gov |

| Inducible NOS (iNOS) | Varies; less studied compared to nNOS/eNOS. | - |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on the 2-phenyl-2H-indazole scaffold have revealed that substituents on the 2-phenyl ring play a crucial role in modulating biological activity, particularly antiprotozoal effects. Research on a series of these derivatives has shown a clear trend where the presence of electron-withdrawing groups on the phenyl ring enhances potency against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

For example, derivatives with substituents like a 4-chlorophenyl, a 2-(trifluoromethyl)phenyl, or a methoxycarbonyl group at various positions on the phenyl ring demonstrated significantly higher antiprotozoal activity. This suggests that the electronic properties imparted by these substituents are important for the molecule's interaction with its biological target in these organisms. The continuous SAR observed in these studies highlights the 2-phenyl-2H-indazole scaffold as a promising template for developing new therapeutic agents.

Table 2: Effect of 2-Phenyl Ring Substituents on Antiprotozoal Activity of 2-Phenyl-2H-Indazoles

| Phenyl Ring Substituent | General Effect on Antiprotozoal Activity | Example Substituents |

| Electron-Withdrawing Groups | Favorable; increases potency | 4-Chloro, 2-(Trifluoromethyl), Methoxycarbonyl |

| Electron-Donating Groups | Generally less potent | Unsubstituted Phenyl, Methylphenyl |

The position of the nitro group on the indazole ring is a critical determinant of both the potency and selectivity of inhibition against different NOS isoforms. This positional isomerism leads to distinct pharmacological profiles.

7-Nitroindazole is the most well-characterized isomer, known for its selectivity towards nNOS. nih.govahajournals.org In contrast, other isomers exhibit different targeting properties. For example, 5-nitroindazole (B105863) has been identified as an inhibitor of inducible nitric oxide synthase (iNOS or NOS-II). This demonstrates that shifting the nitro group from the 7-position to the 5-position redirects the inhibitory activity from nNOS to iNOS.

Further modifications to the 7-nitroindazole structure also impact its activity. The compound 3-bromo-7-nitroindazole, for instance, is a more potent NOS inhibitor than 7-nitroindazole itself; however, this increase in potency comes at the cost of reduced selectivity for the nNOS isoform. wikipedia.org This comparative SAR underscores the importance of the substitution pattern on the indazole core for achieving isoform-selective enzyme inhibition.

SAR Studies on Related Indazole Scaffolds for Various Biological Targets

The strategic modification of the indazole ring system has led to the development of potent and selective inhibitors for various enzymes and receptors. The following sections detail the SAR for several key biological targets.

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is implicated in various cancers. The indazole scaffold has proven to be a valuable pharmacophore for designing FGFR inhibitors.

Fragment-based drug design approaches have identified the 1H-indazole core as a potent inhibitor of FGFR1-3. Early studies revealed that simple indazole derivatives could inhibit FGFR1 with IC50 values in the micromolar range (36–90 μM). A key finding was that the indazole core offered significantly higher potency compared to the isomeric indole-based fragments, highlighting the importance of the pyrazole (B372694) ring arrangement.

Further optimization led to the discovery that substitutions at various positions on the indazole ring could dramatically enhance potency and selectivity. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives showed potent FGFR1 inhibition. The addition of a carboxamide group at the C4 position, such as in 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, resulted in an IC50 value of 30.2 nM. Similarly, introducing an N-ethylpiperazine group was found to be crucial for improving both enzymatic and cellular activity, leading to compounds with IC50 values as low as 2.9 nM against FGFR1.

| Compound | Modifications on Indazole Scaffold | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Derivative 1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | |

| Derivative 2 | Addition of N-ethylpiperazine | FGFR1 | 2.9 | |

| Derivative 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole base | FGFR1 | 69.1 | |

| Derivative 4 | C4-carboxamide and N-phenylpiperazine addition | FGFR1 | 30.2 | |

| Derivative 5 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 |

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells, making it an attractive target for cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition.

SAR studies have demonstrated that the 1H-indazole ring is essential for activity. The inhibitory potency is significantly influenced by substituents at the C4 and C6 positions of the indazole core. For example, the introduction of a ((phenylamino)methyl) group at C4 and a bromo group at C6 led to compounds with IC50 values in the low micromolar range. One of the most active compounds from this series, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, exhibited an IC50 of 5.3 μM.

Docking studies suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 active site. Further studies on 3-substituted 1H-indazoles revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for potent in vitro inhibitory activity, yielding compounds with IC50 values of 720 nM and 770 nM.

| Compound | Modifications on Indazole Scaffold | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 1 | 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | 5.3 | |

| Derivative 2 | 3-substituted with carbohydrazide moiety | IDO1 | 0.72 | |

| Derivative 3 | 3-substituted with carbohydrazide moiety (alternative) | IDO1 | 0.77 |

The mitogen-activated protein kinase (MAPK) signaling pathway is central to cell survival, differentiation, and stress response, and its dysregulation is linked to various diseases, including cancer. Indazole derivatives have been investigated as potential inhibitors of components of this pathway, such as MAPK1 (also known as ERK2) and the upstream kinase ASK1.

For MAPK1, molecular docking studies have suggested that indazole-based sulfonamides have a strong binding affinity for the kinase. A study synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its corresponding 5-amino analogue. The 5-amino derivative showed a significantly enhanced binding affinity compared to the 5-nitro compound, with binding energies of -8.34 Kcal/mol versus -7.55 Kcal/mol, respectively. This indicates that the electronic nature of the substituent at the C5 position plays a key role in the interaction with the MAPK1 active site.

In the context of the broader MAPK pathway, novel indazole derivatives have also been designed as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1). A systematic SAR study identified a promising compound with a strong inhibitory effect on ASK1, demonstrating the versatility of the indazole scaffold in targeting different kinases within the MAPK cascade.

| Compound | Modifications on Indazole Scaffold | Target | Binding Energy (Kcal/mol) | Reference |

|---|---|---|---|---|

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | 5-nitro, 1-sulfonyl | MAPK1 | -7.55 | |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-amino-1H-indazole | 5-amino, 1-sulfonyl | MAPK1 | -8.34 |

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The indazole nucleus is a key structural feature of Niraparib, a potent PARP inhibitor approved for cancer treatment.

Niraparib features a 2H-indazole core linked to a phenyl group at the N2 position and a piperidine (B6355638) ring at the C3 position, which in turn is connected to a carboxamide moiety. The design of PARP inhibitors is often based on mimicking the nicotinamide (B372718) portion of the NAD+ substrate. The common structural features required for potent inhibition include an aromatic ring system and a carboxamide group. In Niraparib, the indazole ring system participates in key π-stacking interactions within the PARP active site, while the carboxamide is involved in essential hydrogen bonding. This demonstrates that the 2H-indazole scaffold, as seen in the title compound this compound, is a clinically validated core for potent PARP inhibition.

| Compound | Key Structural Features | Target | Activity | Reference |

|---|---|---|---|---|

| Niraparib | 2H-indazole core, C3-piperidinecarboxamide | PARP-1/2 | Potent Inhibitor (Clinically Approved) |

Filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of tubulin that is essential for bacterial cell division, making it a prime target for novel antibiotics. A series of 4-bromo-1H-indazole derivatives have been designed and synthesized as FtsZ inhibitors.

The antibacterial activity of these compounds was found to be highly dependent on the nature and position of substituents on the indazole ring. SAR studies indicated that these derivatives were particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Certain compounds exhibited potent activity against penicillin-resistant Staphylococcus aureus, with potencies up to 256-fold greater than the reference compound 3-methoxybenzamide (B147233) (3-MBA). Specifically, a derivative with a 4-fluorophenyl substitution showed significantly better activity than 3-MBA against S. aureus. Another compound demonstrated the best activity against S. pyogenes, being 32-fold more active than 3-MBA and 2-fold more active than the antibiotic ciprofloxacin. These findings underscore the potential of the indazole scaffold in the development of new antibacterial agents targeting FtsZ.

| Compound | Modifications on Indazole Scaffold | Target Organism | Relative Activity Improvement (vs. 3-MBA) | Reference |

|---|---|---|---|---|

| Compound 12 | 4-bromo-1H-indazole derivative | Penicillin-resistant S. aureus | 256-fold | |

| Compound 18 | 4-bromo-1H-indazole derivative | Penicillin-resistant S. aureus | 256-fold | |

| Compound 9 | 4-bromo-1H-indazole derivative | S. pyogenes PS | 32-fold |

Computational Approaches in Pharmacological Research

Computational methods are indispensable tools in modern drug discovery for investigating pharmacological mechanisms and guiding the design of new molecules. In the context of indazole derivatives, in silico techniques such as molecular docking, molecular dynamics (MD) simulations, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties are widely used.

Molecular docking studies have been instrumental in elucidating the binding modes of indazole-based inhibitors. For instance, docking simulations of indazole derivatives into the active site of IDO1 revealed effective interactions between the indazole motif and the heme cofactor, as well as with hydrophobic pockets, providing a structural basis for the observed inhibitory activity. Similarly, for MAPK1 inhibitors, docking was used to predict the binding affinity of different indazole sulfonamides, correctly identifying that a 5-amino substitution would be more favorable than a 5-nitro group.

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the potential binding modes and interactions of this compound and its analogs with various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular basis of their activity.

In the context of anticancer research, derivatives of the 2-phenyl-2H-indazole scaffold have been docked against enzymes like aromatase (PDB ID: 3EQM). derpharmachemica.com These studies help in identifying key amino acid residues within the active site that are crucial for binding. For instance, docking analyses have revealed that interactions with residues such as Arg115 and Met374 are significant for the binding affinity of these compounds. derpharmachemica.com The binding energies calculated from these simulations, often in the range of -7.7 to -8.0 kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating stronger binding. derpharmachemica.com

Similarly, for antibacterial applications, molecular docking has been employed to study the interactions of indazole derivatives with bacterial enzymes like dehydrosqualene synthase (PDB ID: 2ZCS). researchgate.net The binding energies, which can reach up to -7.45 kcal/mol, and the specific interactions with amino acid residues such as Tyr248, Lys273, and Val268, highlight the potential of these compounds as bacterial inhibitors. researchgate.net Furthermore, in the pursuit of novel inhibitors for renal cancer, indazole derivatives have been docked against relevant protein targets (PDB: 6FEW), with some analogs showing high binding energies. nih.gov

These in silico approaches are crucial for rational drug design, allowing for the prediction of ligand-target interactions and guiding the synthesis of more potent and selective inhibitors. derpharmachemica.comresearchgate.netamazonaws.com The visualization of these interactions provides a deeper understanding of the structure-activity relationships observed in biological assays.

Density Functional Theory (DFT) for Molecular Electrostatic Potentials and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular electrostatic potentials (MEP), and reactivity of this compound and its derivatives. nih.govresearchgate.net DFT calculations provide valuable insights into the molecule's behavior at a quantum mechanical level.

One of the key applications of DFT is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity of a molecule. nih.govcore.ac.uk A smaller energy gap generally implies higher reactivity. core.ac.uk For instance, DFT studies on various indazole derivatives have shown that modifications to the molecular structure can significantly alter this energy gap, thereby influencing their reactivity. nih.gov

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are invaluable for visualizing the charge distribution within a molecule. researchgate.net These maps illustrate the electrophilic and nucleophilic sites, providing a guide for predicting how the molecule will interact with biological targets. researchgate.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Furthermore, DFT calculations are used to compute various global reactivity descriptors, including chemical hardness, softness, electronegativity, electrophilicity, and nucleophilicity. researchgate.net These parameters offer a quantitative measure of a molecule's stability and reactivity. For example, molecules with lower chemical hardness are considered "soft" and are generally more reactive. nih.govresearchgate.net Such theoretical studies are crucial for understanding the intrinsic properties of indazole derivatives and for predicting their chemical behavior in biological systems. researchgate.netcore.ac.uk

Cheminformatics and Activity Landscape Analysis for SAR Profiling

Cheminformatics and activity landscape analysis are powerful computational approaches used to explore the structure-activity relationships (SAR) of this compound and its analogs. nih.govresearchgate.net These methods help to visualize and interpret the relationship between chemical structure and biological activity, providing valuable insights for drug discovery.

Activity landscape analysis often involves the generation of Structure-Activity Similarity (SAS) maps. researchgate.net These maps plot the structural similarity of compound pairs against their corresponding activity difference. By analyzing the distribution of data points in these maps, researchers can identify regions of "smooth" SAR, where small structural changes lead to small changes in activity, and "cliff" regions, where minor structural modifications result in a significant drop in activity. nih.govresearchgate.net This information is crucial for understanding which structural features are critical for biological activity.

For instance, a cheminformatic analysis of a series of 2-phenyl-2H-indazole derivatives tested against protozoal pathogens revealed a continuous SAR, indicating that the activity of these compounds is sensitive to structural modifications in a predictable manner. nih.govnih.gov This type of analysis can highlight key structural motifs that are essential for potent antiprotozoal activity.

Furthermore, these studies often compare the chemical space occupied by the synthesized compounds with that of known drugs or other relevant compound libraries. nih.gov This helps to assess the novelty and drug-likeness of the new derivatives. By mapping the physicochemical properties and activity profiles, researchers can identify promising areas of chemical space for further exploration. nih.govresearchgate.net

In Silico Prediction of Drug-like Properties and Metabolic Pathways (e.g., lipophilicity, CYP450 interactions)

In silico methods play a crucial role in the early stages of drug discovery by predicting the drug-like properties and potential metabolic pathways of compounds like this compound. researchgate.netnih.gov These computational tools help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

One of the most widely used frameworks for assessing drug-likeness is Lipinski's rule of five. researchgate.net This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the oral bioavailability of a compound. ijcrt.org Various online tools and software are available to calculate these and other physicochemical properties, such as topological polar surface area (TPSA), which is a good predictor of drug absorption and transport. researchgate.net

Beyond basic physicochemical properties, in silico models can also predict potential interactions with metabolic enzymes, particularly the cytochrome P450 (CYP450) family. nih.gov These enzymes are responsible for the metabolism of a vast number of drugs, and predicting potential interactions is crucial for avoiding drug-drug interactions and understanding the metabolic stability of a compound.

ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical aspect of in silico analysis. biotech-asia.org Computational models can estimate properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity risks. researchgate.net By evaluating these parameters early in the discovery process, researchers can prioritize compounds with a higher probability of success in clinical trials. nih.govijcrt.org

Phenotypic and Mechanistic Biological Screening

In Vitro Efficacy against Protozoal Pathogens (e.g., E. histolytica, G. intestinalis, T. vaginalis)

Derivatives of 2-phenyl-2H-indazole have demonstrated significant in vitro efficacy against a range of protozoal pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov These parasites are responsible for widespread intestinal and urogenital infections in humans. nih.govnih.gov

Numerous studies have reported the potent antiprotozoal activity of these compounds, with many derivatives exhibiting higher potency than the standard drug, metronidazole. nih.gov The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of the parasite by 50%.

The structural features of the 2-phenyl-2H-indazole scaffold have been systematically modified to explore the structure-activity relationships (SAR). nih.govnih.gov It has been observed that the presence of electron-withdrawing groups on the 2-phenyl ring often enhances the antiprotozoal activity. nih.govnih.gov For example, derivatives with chloro, methoxycarbonyl, and trifluoromethyl substituents have shown particularly high potency, with IC50 values in the sub-micromolar range. nih.gov

The following table summarizes the in vitro antiprotozoal activity of selected 2-phenyl-2H-indazole derivatives:

| Compound | Substituent | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |

| 1 | H | 0.45 | 0.89 | 0.76 |

| 2 | 4-Cl | <0.05 | 0.12 | 0.09 |

| 3 | 4-OCH3 | 0.23 | 0.54 | 0.43 |

| 4 | 4-COOCH3 | <0.05 | 0.11 | 0.08 |

| Metronidazole | - | 1.8 | 2.2 | 0.3 |

Data is illustrative and compiled from various sources. nih.govnih.gov

These findings highlight the potential of the 2-phenyl-2H-indazole scaffold as a promising starting point for the development of new and more effective antiprotozoal agents. nih.govnih.govresearchgate.net

Broad-Spectrum Biological Activity Profiling in Relation to Structural Diversification

The 2-phenyl-2H-indazole scaffold has proven to be a versatile platform for the development of compounds with a broad spectrum of biological activities. researchgate.netpnrjournal.com Through structural diversification, researchers have been able to modulate the pharmacological profile of these derivatives, leading to the discovery of compounds with potential applications in various therapeutic areas. nih.gov

Beyond their well-documented antiprotozoal effects, indazole derivatives have been investigated for their potential as:

Anticancer agents: Certain indazole analogs have shown inhibitory activity against cancer cell lines and key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP). nih.gov

Antibacterial agents: The antibacterial potential of indazole derivatives has been explored, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anti-inflammatory agents: The indazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs), and new derivatives continue to be explored for their anti-inflammatory properties. nih.gov

Antiviral agents: Some indazole derivatives have been reported to possess antiviral activity, including against HIV. researchgate.net

The structure-activity relationship (SAR) studies have been crucial in guiding the structural modifications necessary to optimize the activity for a specific target. researchgate.netnih.govfrontiersin.org For example, the nature and position of substituents on the phenyl ring and the indazole core can have a profound impact on the biological activity and selectivity of the compound. nih.govnih.govnih.gov

The ability to generate a diverse library of compounds from a common scaffold allows for a comprehensive exploration of their biological potential. nih.gov This broad-spectrum profiling is essential for identifying new therapeutic applications for the 2-phenyl-2H-indazole class of compounds and for understanding the molecular features that govern their diverse pharmacological effects. researchgate.netpnrjournal.com

Future Perspectives and Research Trajectories for 7 Nitro 2 Phenyl 2h Indazole

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-aryl-2H-indazoles has traditionally involved methods like the Cadogan cyclization. nih.govresearchgate.net However, the future of synthesizing 7-Nitro-2-phenyl-2H-indazole and its derivatives lies in the development of more sustainable, efficient, and precise chemical methodologies.

The principles of green chemistry are increasingly guiding synthetic organic chemistry towards more environmentally benign processes. Recent research has demonstrated the synthesis of 2H-indazoles using copper oxide nanoparticles on activated carbon as a recyclable, heterogeneous catalyst in polyethylene (B3416737) glycol (PEG), a green solvent. acs.orgnih.gov This approach, which operates under ligand-free and base-free conditions, represents a significant step towards sustainability. nih.gov

Future research could build upon these foundations to develop catalyst-free pathways for this compound. One promising avenue is the use of visible-light-mediated synthesis. A recently developed method for 2H-indazoles involves the irradiation of alkynylazobenzenes with visible light, which proceeds without any catalyst or additive, showcases perfect atom economy, and occurs under mild conditions. acs.org Adapting such catalyst-free, photochemical methods could offer a cleaner, more efficient route to this compound and its analogs. Further exploration into metal-free C-H functionalization and electrochemical approaches also holds promise for greener synthetic protocols. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for 2H-Indazoles

| Methodology | Key Features | Potential Application for this compound |

|---|---|---|

| Heterogeneous Catalysis | Use of recyclable catalysts (e.g., CuO@C), green solvents (e.g., PEG-400), ligand- and base-free conditions. nih.gov | Development of a recyclable catalytic system for the nitration and arylation steps, reducing waste and cost. |

| Visible Light-Mediation | Catalyst- and additive-free, perfect atom economy, mild reaction conditions. acs.org | A potential direct synthesis route that minimizes purification steps and environmental impact. |

| Ultrasound-Assisted Synthesis | One-pot procedure, reduced reaction time, solvent-free (neat) conditions for initial step. nih.gov | Increasing the efficiency and throughput of the synthesis, particularly in the formation of the Schiff base intermediate. nih.gov |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the precise placement of its functional groups. Therefore, developing stereoselective and regioselective synthetic methods is crucial for creating complex and potent derivatives of this compound.

A significant challenge in the synthesis of this compound is achieving regioselective nitration at the C7 position of the 2-phenyl-2H-indazole core. Recent breakthroughs have established a highly efficient and site-selective direct nitration method using iron (III) nitrate (B79036) in the presence of a zinc (II) triflate catalyst. rsc.orgijsdr.org This method provides preferential access to 7-nitroindazoles, overcoming the formation of other isomers. rsc.orgijsdr.org

Future work should focus on expanding this regioselective control to introduce other functionalities at specific positions on the indazole ring. Furthermore, the development of stereoselective methods to introduce chiral centers into the phenyl ring or as substituents on the indazole core could lead to derivatives with enhanced and more specific biological activities. This could involve asymmetric catalysis or the use of chiral starting materials to construct enantiomerically pure, complex molecules for detailed structure-activity relationship (SAR) studies.

Advanced Computational Design and Optimization

Computational tools are revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. For this compound, these in silico methods offer a pathway to rapidly design novel derivatives with improved efficacy and target specificity.

Artificial intelligence (AI) and machine learning (ML) are powerful tools capable of analyzing vast datasets to identify complex patterns and make predictions. nih.gov In the context of this compound, AI and ML algorithms can be trained on existing data of indazole derivatives and their biological activities to build predictive models. nih.govresearchgate.net These models can then be used for de novo drug design, generating novel molecular structures with a high probability of possessing desired pharmacological properties. nih.govresearchgate.net

Generative ML models can design innovative molecules with optimized efficacy. researchgate.net By employing techniques like deep learning and transfer learning, researchers can fine-tune pre-trained models on smaller, specific datasets to predict various properties, including binding affinity, solubility, and metabolic stability, thus streamlining the optimization process and reducing the reliance on costly and time-consuming synthesis of numerous compounds. nih.govmednexus.org

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a specific biological target. harvard.eduresearchgate.net This method allows for the rapid identification of potential "hit" compounds from databases containing millions of molecules. harvard.edunih.gov

For this compound, HTVS can be employed to explore its potential against a wide array of biological targets beyond those already identified. By docking the structure of this compound and its virtual derivatives into the active sites of various proteins (e.g., kinases, proteases, nuclear receptors), researchers can identify new potential therapeutic applications. nih.gov The integration of AI with HTVS, sometimes referred to as "Deep Docking," can further enhance the efficiency and accuracy of this process, even when screening ultra-large libraries with over 100 million compounds. nih.gov

Table 2: Computational Approaches for Advancing this compound Research

| Computational Tool | Application | Potential Outcome |

|---|---|---|

| Machine Learning (ML) | Develop quantitative structure-activity relationship (QSAR) models. nih.gov | Predict the biological activity of novel derivatives before synthesis. |

| Generative AI | De novo design of novel indazole-based molecules. nih.gov | Creation of patentable compounds with optimized efficacy and pharmacokinetic profiles. |

| High-Throughput Virtual Screening (HTVS) | Screen libraries of derivatives against diverse protein targets. nih.gov | Identification of novel biological targets and new therapeutic indications. |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic stability and interactions of the compound in a protein's binding site. nih.gov | Understanding the molecular basis of binding and guiding rational structure modifications. |

Exploration of Underexplored Biological Targets and Pathways

While derivatives of 2-phenyl-2H-indazole have been investigated for several biological activities, including as PARP inhibitors and antiprotozoal agents, the full spectrum of their therapeutic potential remains largely untapped. nih.govnih.gov Future research should aim to identify and validate novel biological targets and elucidate the molecular mechanisms through which this compound exerts its effects.

Studies have shown that 2-phenyl-2H-indazole derivatives are potent against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov However, the precise mechanisms of action against these pathogens are currently unknown and represent a significant area for future investigation. nih.gov Elucidating these mechanisms could reveal novel drug targets for parasitic diseases.

Furthermore, given the structural similarity of the indazole core to other biologically active heterocycles, there is a high probability that this compound and its derivatives could modulate the activity of other important protein classes. A systematic approach, combining computational screening with broad-based experimental assays (e.g., kinase panel screening, receptor binding assays), could uncover unexpected activities and open new avenues for its application in areas such as oncology, immunology, or neurodegenerative diseases.

Mechanistic Studies of Emerging Pharmacological Activities

While the broader class of 2-phenyl-2H-indazole derivatives has shown promise, particularly as antiprotozoal agents, the precise mechanisms of action remain an area of active investigation. nih.govresearchgate.net For this compound, future research will likely focus on elucidating the molecular pathways through which it exerts its biological effects. Structure-activity relationship (SAR) studies on related compounds have revealed that electron-withdrawing groups can significantly enhance antiprotozoal activity. researchgate.net The potent electron-withdrawing nature of the nitro group suggests that the 7-nitro derivative could be a highly active compound.

Future mechanistic studies should aim to:

Identify specific molecular targets: Determining the precise enzymes, receptors, or cellular pathways that this compound interacts with is crucial. For instance, in the context of its potential as a kinase inhibitor, identifying the specific kinases it modulates out of the vast human kinome is a primary objective. mdc-berlin.de

Investigate downstream effects: Understanding how the interaction with a primary target translates into a cellular response is essential. This involves studying the modulation of signaling cascades and other downstream biological events.

Explore novel therapeutic areas: Beyond established activities like antiprotozoal effects, the unique electronic properties of the 7-nitro substituent may confer novel pharmacological profiles, such as antitumor or anti-inflammatory activities, which are common for the indazole scaffold. nih.govglobalresearchonline.net Investigating these potential applications through broad-based screening and subsequent mechanistic studies is a promising research trajectory.

Design of Multi-Target Inhibitors Based on the Indazole Scaffold

The concept of multi-target drugs, which can modulate multiple biological targets simultaneously, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The indazole scaffold is particularly well-suited for the development of such agents, especially multi-kinase inhibitors. mdc-berlin.denih.gov

The strategic development of multi-target inhibitors based on the this compound scaffold would involve:

Computational and In Silico Screening: Utilizing pharmacophore modeling and virtual screening against databases of biological targets (e.g., kinases like B-Raf, p38, and VEGFR-2) can identify potential multi-target profiles for indazole derivatives. nih.gov

Scaffold Elaboration: The this compound core can be systematically functionalized. By adding different substituents at various positions, it is possible to fine-tune the binding affinity and selectivity profile against a desired set of targets.

Kinase Profiling: Initial hits can be profiled against large panels of kinases to confirm their multi-targeting capabilities and identify any off-target activities. mdc-berlin.de A study on N2-substituted aza-2H-indazole derivatives confirmed their potential as selective inhibitors against SGK1, Tie2, and SRC kinases, validating the scaffold's utility. mdc-berlin.de The goal is to create a compound that engages a specific, therapeutically relevant combination of targets to achieve enhanced efficacy or overcome drug resistance.

Strategic Lead Optimization and Structure-Based Drug Design

Transforming a promising hit compound like this compound into a viable drug candidate requires a rigorous process of lead optimization. This involves iterative cycles of design, synthesis, and testing to enhance desired properties while minimizing undesirable ones. chemrxiv.orgnih.gov

Rational Design for Improved Potency and Selectivity

Rational drug design, guided by an understanding of the target structure and structure-activity relationships (SAR), is central to improving the potency and selectivity of lead compounds. nih.govfrontiersin.org For the this compound scaffold, optimization strategies would focus on modifications to both the indazole core and the N-phenyl ring.

Key approaches include:

Structure-Activity Relationship (SAR) Expansion: Systematic synthesis and testing of analogues are performed to build a comprehensive SAR profile. For example, studies on related 2-phenyl-2H-indazoles demonstrated that substituents on the phenyl ring dramatically influence antiprotozoal potency. nih.gov This knowledge can be leveraged to guide modifications to the 7-nitro derivative.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, and pharmacokinetic properties.

Fragment-Based Growing: This strategy involves growing the lead compound by adding small chemical fragments to achieve better interaction with the target's binding site, thereby improving affinity. consensus.app

The following table presents data from related 2-phenyl-2H-indazole derivatives, illustrating how different substituents affect antiprotozoal activity. This provides a basis for predicting how modifications to the this compound scaffold might enhance potency.

| Compound | Substituent on 2-phenyl ring | Target Protozoan | IC50 (µM) |

| 1 | 4-chlorophenyl | E. histolytica | < 0.050 |

| 2 | 2-(trifluoromethyl)phenyl | E. histolytica | < 0.050 |

| 3 | 2-(methoxycarbonyl)phenyl | G. intestinalis | < 0.050 |

| 4 | 2-carboxyphenyl | G. intestinalis | < 0.050 |

| 5 | 2-chlorophenyl | G. intestinalis | < 0.050 |

Data sourced from a study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. nih.gov

Elucidation of Detailed Binding Modes for Lead Generation

A fundamental aspect of structure-based drug design is understanding precisely how a ligand binds to its target protein at an atomic level. Elucidating the detailed binding mode of this compound derivatives is essential for generating next-generation leads with superior properties.

This is typically achieved through a combination of experimental and computational methods:

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target provides the most definitive information about the binding orientation, key interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein.

Computational Docking and Molecular Dynamics: In the absence of a crystal structure, molecular docking simulations can predict the likely binding pose of a ligand within the target's active site. nih.gov These models, while predictive, are invaluable for generating hypotheses that can be tested experimentally. Subsequent molecular dynamics simulations can assess the stability of the predicted binding mode over time.

By analyzing these binding modes, medicinal chemists can make rational, structure-guided decisions. For instance, identifying an unoccupied pocket within the binding site can inspire the addition of a new functional group to the ligand to form a favorable interaction, thereby increasing binding affinity and potency. This iterative process of structural elucidation and rational design is the cornerstone of modern lead optimization. nih.gov

Q & A

Q. What are the common synthetic routes for 7-Nitro-2-phenyl-2H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The [3 + 2] dipolar cycloaddition of sydnones with arynes is a robust method for synthesizing 2H-indazoles, including nitro-substituted derivatives . For 7-nitro derivatives, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers high regioselectivity, especially with electron-withdrawing groups like nitro . Optimization involves varying catalysts (e.g., Pd(OAc)₂ with Xantphos), solvents (DMF or toluene), and temperatures (80–120°C). Monitoring reaction progress via TLC and adjusting stoichiometry of aryl halides can improve yields.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, aromatic protons near the nitro group show downfield shifts (~8.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–N–N ~103°) and nitro-group orientation, essential for confirming regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 254.08 for C₁₃H₁₀N₃O₂) .

Q. How can structure-activity relationship (SAR) studies guide the design of indazole derivatives for pharmacological applications?

- Methodological Answer : SAR analysis involves systematic substitution at positions 2 (aryl groups) and 7 (nitro group). For example:

- Nitro Group : Enhances electron-withdrawing effects, potentially improving binding to targets like kinases or receptors .

- 2-Phenyl Substitution : Modulates lipophilicity and π-π stacking interactions. Comparative assays (e.g., enzyme inhibition, cell viability) using analogs (e.g., 7-chloro or 7-methoxy derivatives) identify critical substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound analogs?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from impurities or tautomerism. Strategies include:

Q. What strategies address low yields in palladium-catalyzed synthesis of this compound?

- Methodological Answer : Low yields (<50%) often stem from inefficient oxidative addition or ligand dissociation. Mitigation approaches:

- Ligand Screening : Bulky ligands (e.g., Xantphos) stabilize Pd intermediates .

- Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning.

- Microwave Irradiation : Reduces reaction time and improves conversion .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., mGluR5 or CDK inhibitors). Docking scores correlate with experimental IC₅₀ values .

- QSAR Models : Train regression models on datasets of indazole bioactivity to predict logP, pKa, and binding affinity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers analyze contradictions in bioactivity data across different assays for this compound?

- Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo efficacy) require:

- Assay Standardization : Control variables like cell line passage number or serum concentration .

- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to identify rapid metabolism .

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.